1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-
Overview
Description
1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- is an organic compound with the molecular formula C10H13N . It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanamine group is attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- can be achieved through several synthetic routes. One common method involves the reduction of 1-naphthylamine using hydrogen in the presence of a catalyst such as palladium on carbon . Another approach is the catalytic hydrogenation of 1-naphthylacetonitrile . Industrial production methods often utilize these catalytic hydrogenation processes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene derivatives.
Reduction: It can be further reduced to form fully hydrogenated naphthalene derivatives.
Common reagents used in these reactions include hydrogen, palladium on carbon, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and ligands for catalysis.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:
1-Naphthylamine: The non-hydrogenated form of the compound, which has different chemical properties and reactivity.
1-Naphthylacetonitrile: A precursor used in the synthesis of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro-.
1,2,3,4-Tetrahydro-1-naphthylamine: A closely related compound with similar chemical properties but different applications.
The uniqueness of 1-Naphthaleneethanamine, 1,2,3,4-tetrahydro- lies in its partially hydrogenated naphthalene ring and the presence of the ethanamine group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11H,3,5-6,8-9,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZDZKKIXUPBSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266999 | |
Record name | 1,2,3,4-Tetrahydro-1-naphthaleneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86945-24-6 | |
Record name | 1,2,3,4-Tetrahydro-1-naphthaleneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86945-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1-naphthaleneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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